DNMT3B Inhibition: Head-to-Head IC50 Comparison with the Selective Inhibitor Nanaomycin A
This compound inhibits human recombinant DNMT3B with an IC50 of 900 nM in a biochemical assay [1]. The first-generation selective DNMT3B inhibitor Nanaomycin A achieves an IC50 of 500 nM under comparable in vitro methylation conditions . Although Nanaomycin A is approximately 1.8-fold more potent in this isolated enzyme assay, the target compound achieves sub-micromolar DNMT3B engagement—a threshold associated with cellular target modulation—while belonging to an entirely distinct chemotype (spiro-benzimidazoquinazoline vs. quinone antibiotic), providing a structurally differentiated starting point for medicinal chemistry optimization and intellectual property considerations.
| Evidence Dimension | In vitro DNMT3B inhibitory activity |
|---|---|
| Target Compound Data | IC50 = 900 nM |
| Comparator Or Baseline | Nanaomycin A: IC50 = 500 nM |
| Quantified Difference | Nanaomycin A is ~1.8-fold more potent; target compound demonstrates sub-µM activity from a distinct chemotype |
| Conditions | Human recombinant DNMT3B; baculovirus-infected insect cell expression system; internally quenched hairpin oligonucleotide substrate (BindingDB assay) |
Why This Matters
The sub-micromolar IC50 confirms biochemically tractable DNMT3B inhibition and provides a chemically distinct scaffold for epigenetic inhibitor development, reducing reliance on quinone-based chemotypes with potential redox liabilities.
- [1] BindingDB. BDBM50389497 (CHEMBL1564869): Affinity Data IC50: 900 nM for human recombinant DNMT3B. Available at: http://ww.w.bindingdb.org View Source
